2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-8-10-17(11-9-14)23-20(27)25-21-24-18(13-28-21)12-19(26)22-15(2)16-6-4-3-5-7-16/h3-11,13,15H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIVCWAONGVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carbamoyl group and the phenylethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated product.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, an acetamide group, and a phenyl substituent, which contribute to its unique pharmacological properties. The presence of the methyl group on the phenyl ring may enhance lipophilicity and influence binding interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with thiazole structures exhibit promising anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cell proliferation in various cancer cell lines. Specific derivatives similar to the target compound have been identified as potential inhibitors of mutant IDH1 R132H in acute myeloid leukemia (AML), suggesting their role in inducing differentiation in cancer cells .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. Research has demonstrated that modifications to the thiazole ring can enhance efficacy against bacterial strains. The target compound's structure suggests it may possess similar properties, warranting further investigation into its antibacterial effects.
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for understanding how structural modifications affect biological activity. Compounds with variations in the thiazole moiety or substitutions on the phenyl rings have been systematically studied to optimize their therapeutic potential. For example, altering the substituents on the phenyl ring has shown significant impacts on binding affinity and selectivity towards specific receptors .
Computational Studies
Computational docking studies have been employed to predict how the target compound interacts with various biological targets. These studies suggest that the compound binds effectively at allosteric sites, which can lead to novel therapeutic strategies by modulating receptor activity rather than directly competing with endogenous ligands .
Case Study 1: Thiazole Derivatives in Cancer Treatment
A study published in Journal of Medicinal Chemistry highlighted a series of thiazole derivatives that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The study emphasized the importance of functional groups attached to the thiazole ring in determining anticancer activity .
Case Study 2: Antibacterial Activity of Thiazoles
Research conducted by Wang et al. examined a library of thiazole-containing compounds for their antibacterial properties against resistant strains of Staphylococcus aureus. The findings indicated that specific modifications increased potency, suggesting a pathway for developing new antibiotics based on thiazole scaffolds .
Mechanism of Action
The mechanism of action of 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations:
- The target compound shares a 1,3-thiazole core with Mirabegron (MBG) but differs in substituents, notably the absence of MBG’s hydroxy-phenylethylamino group and the inclusion of a carbamoyl-linked 4-methylphenyl moiety.
- Compared to the 1,3,4-thiadiazol derivative in , the target compound’s 1,3-thiazole core may confer distinct electronic and steric properties, influencing metabolic stability.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
Q & A
Q. What are the key considerations for synthesizing 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide in a research laboratory?
Synthesis requires a multi-step approach, typically involving:
- Thiazole ring formation : Use 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) to generate the thiazole core .
- Carbamoylation : React the thiazole intermediate with 4-methylphenyl isocyanate to introduce the carbamoyl group.
- Acetamide coupling : Employ coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 1-phenylethylamine under inert conditions (e.g., dry DCM, 0–5°C) to finalize the structure .
Critical parameters : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and optimize stoichiometry to avoid side products like unreacted intermediates or dimerization .
Q. What analytical methods are essential for confirming the structural integrity and purity of this compound?
- Spectroscopic analysis : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to verify proton environments (e.g., thiazole protons at δ 7.82 ppm, aromatic protons in the 7.2–7.4 ppm range) and carbon backbone .
- Mass spectrometry : Confirm molecular weight via EI-MS (e.g., m/z 305 [M+1] for related thiazole derivatives) .
- Elemental analysis : Ensure purity by matching experimental vs. calculated values for C, H, N, and S (e.g., ±0.5% tolerance) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for antimicrobial activity?
- Rationale : Thiazole derivatives often exhibit antimicrobial properties via inhibition of bacterial DNA gyrase or fungal cytochrome P450 .
- Methodology :
- Derivatization : Synthesize analogs with modifications to the 4-methylphenyl or phenylethyl groups.
- Bioassays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination) .
- Controls : Include reference drugs (e.g., ciprofloxacin, fluconazole) and solvent controls to validate assay conditions .
Q. What experimental strategies resolve contradictions in reported biological activity data for thiazole-based compounds?
- Case example : If one study reports potent anticancer activity (e.g., IC₅₀ < 10 µM) while another shows inactivity:
- Reproducibility checks : Verify cell line authenticity (e.g., HeLa vs. primary cells), assay protocols (MTT vs. resazurin), and compound stability in DMSO .
- Mechanistic studies : Use molecular docking to compare binding affinities to target proteins (e.g., EGFR kinase) across analogs .
- Meta-analysis : Cross-reference physicochemical properties (logP, solubility) with bioactivity data to identify outliers .
Q. How can X-ray crystallography enhance understanding of this compound’s conformational stability?
- Procedure : Grow single crystals via slow evaporation (e.g., ethanol/water mixture) and collect diffraction data (Cu-Kα radiation, 100 K).
- Insights : Analyze bond angles, torsion angles (e.g., thiazole-acetamide linkage), and intermolecular interactions (e.g., hydrogen bonding with solvent) to correlate structure with solubility or stability .
Methodological Challenges
Q. What steps mitigate degradation during long-term storage of this compound?
Q. How can researchers optimize yield in large-scale synthesis without compromising purity?
- Scale-up adjustments : Replace TBTU with cost-effective coupling agents (e.g., EDC/HOBt) and switch from DCM to THF for easier solvent recovery .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., isocyanates) .
- Waste disposal : Neutralize acidic/basic waste before disposal and incinerate organic residues .
Data Interpretation and Reporting
Q. How should researchers address variability in biological assay results across replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
